(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
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Overview
Description
The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a complex organic molecule that combines several functional groups, including a thiophene ring, an isoxazole ring, and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Isoxazole Ring: The synthesis typically begins with the formation of the isoxazole ring. This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure is often synthesized through the cyclization of an anthranilic acid derivative with an appropriate amine.
Final Coupling: The final step involves coupling the isoxazole-thiophene intermediate with the quinazolinone derivative. This can be done using esterification or amidation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted thiophene and isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against various biological targets. Its structure suggests potential interactions with enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The quinazolinone moiety is known for its anticancer properties, while the isoxazole ring is often found in anti-inflammatory agents.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate would depend on its specific biological target. Generally, it could act by:
Inhibiting Enzymes: The compound might inhibit enzymes involved in disease pathways, such as kinases or proteases.
Binding to Receptors: It could bind to cellular receptors, modulating their activity and altering cell signaling pathways.
Interacting with DNA/RNA: The compound might interact with genetic material, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-2(4H)-yl)propanoate: Similar structure but with a different position of the oxo group on the quinazolinone ring.
(5-(Furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the thiophene, isoxazole, and quinazolinone moieties in (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate provides a distinct set of chemical and biological properties. This uniqueness can be leveraged in the design of new drugs or materials with specific desired characteristics.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(4-oxoquinazolin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-18(25-11-13-10-16(26-21-13)17-6-3-9-27-17)7-8-22-12-20-15-5-2-1-4-14(15)19(22)24/h1-6,9-10,12H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJQGYKVKYRTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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